Disulfide, bis(4-methoxybenzoyl)
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Overview
Description
Disulfide, bis(4-methoxybenzoyl): is an organic compound characterized by the presence of two 4-methoxybenzoyl groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(4-methoxybenzoyl), the process can be achieved through the reaction of 4-methoxybenzoyl chloride with a thiol under controlled conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of disulfides often involves the use of oxidative coupling reactions. For instance, the combination of a riboflavin-derived organocatalyst and molecular iodine can promote the aerobic oxidation of thiols to disulfides under mild conditions . This method is advantageous due to its metal-free nature and the use of environmentally benign reagents.
Chemical Reactions Analysis
Types of Reactions: Disulfide, bis(4-methoxybenzoyl) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Disulfide, bis(4-methoxybenzoyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other disulfide-containing compounds.
Biology: The compound can be used to study redox reactions and disulfide bond formation in proteins.
Industry: The compound is used in the production of polymers and other materials that require disulfide linkages
Mechanism of Action
The mechanism of action of disulfide, bis(4-methoxybenzoyl) involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, where they are reduced to thiols or oxidized to form sulfoxides or sulfones. The compound can interact with proteins by forming disulfide bonds with cysteine residues, thereby affecting the protein’s structure and function .
Comparison with Similar Compounds
Disulfide, bis(4-hydroxyphenyl): Similar structure but with hydroxyl groups instead of methoxy groups.
Disulfide, bis(4-aminophenyl): Contains amino groups instead of methoxy groups.
Uniqueness: Disulfide, bis(4-methoxybenzoyl) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution reactions .
Properties
CAS No. |
15088-73-0 |
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Molecular Formula |
C16H14O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
S-(4-methoxybenzoyl)sulfanyl 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C16H14O4S2/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
GUFGNMICNIJBSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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